1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime
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Overview
Description
1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorophenyl group, a fluorophenyl group, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Ethanone Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form the ethanone intermediate.
Piperazine Ring Formation: The ethanone intermediate is then reacted with piperazine under controlled conditions to form the piperazino derivative.
O-methyloxime Formation: Finally, the piperazino derivative is treated with methoxyamine hydrochloride to yield the desired O-methyloxime compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone: Lacks the O-methyloxime group.
1-(4-chlorophenyl)-2-[4-(2-chlorophenyl)piperazino]-1-ethanone: Contains a chlorophenyl group instead of a fluorophenyl group.
1-(4-fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone: Contains a fluorophenyl group instead of a chlorophenyl group.
Uniqueness: 1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanone O-methyloxime is unique due to the presence of both chlorophenyl and fluorophenyl groups, as well as the O-methyloxime moiety
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClFN3O/c1-25-22-18(15-6-8-16(20)9-7-15)14-23-10-12-24(13-11-23)19-5-3-2-4-17(19)21/h2-9H,10-14H2,1H3/b22-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBJJYIQCUJEBO-PYCFMQQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CN1CCN(CC1)C2=CC=CC=C2F)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CN1CCN(CC1)C2=CC=CC=C2F)\C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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